4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid
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Overview
Description
4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid: is a complex organic compound with the molecular formula C20H16N6O5S2 . It is known for its vibrant color and is often used in dye and pigment industries. The compound is characterized by its azo group (-N=N-) which links two aromatic structures, making it a part of the azo dye family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid typically involves a multi-step process:
Diazotization: The starting material, 4-aminonaphthalene-1-sulfonic acid, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(pyrimidin-2-ylsulfamoyl)aniline under alkaline conditions to form the azo compound.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) are employed under controlled conditions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives
Scientific Research Applications
Chemistry: : The compound is used as a precursor in the synthesis of more complex organic molecules. Its azo linkage makes it a valuable intermediate in the production of various dyes and pigments .
Biology: : In biological research, it is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope .
Medicine: : While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: : Widely used in the textile industry for dyeing fabrics. Its stability and colorfastness make it a preferred choice for industrial applications .
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo linkage (-N=N-) is responsible for its vibrant color, and its ability to form stable complexes with metals enhances its application in dyeing processes. In biological systems, the compound can interact with cellular components, aiding in staining and visualization .
Comparison with Similar Compounds
4-Aminoazobenzene: Similar in structure but lacks the sulfonic acid group.
4-Amino-3-nitroazobenzene: Contains a nitro group instead of the sulfonic acid group.
4-Amino-3-sulfoazobenzene: Similar but with different substituents on the aromatic rings
Uniqueness: 4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid is unique due to the presence of both sulfonic acid and pyrimidinylsulfamoyl groups, which enhance its solubility and reactivity. These functional groups make it more versatile in various applications compared to its analogs .
Properties
CAS No. |
5433-79-4 |
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Molecular Formula |
C20H16N6O5S2 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
4-amino-3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N6O5S2/c21-19-16-5-2-1-4-15(16)18(33(29,30)31)12-17(19)25-24-13-6-8-14(9-7-13)32(27,28)26-20-22-10-3-11-23-20/h1-12H,21H2,(H,22,23,26)(H,29,30,31) |
InChI Key |
RDOCWOMJXOTCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)S(=O)(=O)O |
Origin of Product |
United States |
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